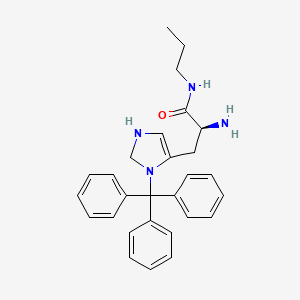
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- is a chemical compound with the molecular formula C₆H₉N₅ It is known for its unique structure, which includes a pyrazine ring, an acetonitrile group, and amino and imino functionalities
Métodos De Preparación
The synthesis of 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile with an amine in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening.
Análisis De Reacciones Químicas
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparación Con Compuestos Similares
1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- can be compared with other similar compounds, such as:
Pyrazine derivatives: These compounds share the pyrazine ring structure but differ in their functional groups and reactivity.
Aminoacetonitriles: These compounds contain an acetonitrile group and an amino group, similar to 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino-.
Imino derivatives: These compounds have an imino group and may exhibit similar reactivity and applications.
The uniqueness of 1(2H)-Pyrazineacetonitrile, 5-amino-3,6-dihydro-3-imino- lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
Número CAS |
35975-34-9 |
|---|---|
Fórmula molecular |
C6H9N5 |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
2-(3-amino-5-imino-2,6-dihydropyrazin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9N5/c7-1-2-11-3-5(8)10-6(9)4-11/h2-4H2,(H3,8,9,10) |
Clave InChI |
BCJYTQDLBKYFCI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC(=N)CN1CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)

![1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one](/img/structure/B13824843.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13824844.png)

![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)


![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)


